molecular formula C14H10ClN3OS B2449922 6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422527-09-1

6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2449922
CAS No.: 422527-09-1
M. Wt: 303.76
InChI Key: JBSNLSIKKOSOTN-UHFFFAOYSA-N
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Description

6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a quinazolinone core, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with a suitable aldehyde or ketone, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the process.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The primary applications of 6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in medicinal chemistry include:

Anticancer Activity : Research indicates that compounds with a quinazolinone core exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. In vitro studies revealed that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Anti-inflammatory Effects : Investigations have suggested that this compound can modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Enzyme Inhibition Studies

This compound has been explored as an enzyme inhibitor. Its mechanism involves binding to active sites of enzymes involved in disease processes. For instance, studies have indicated its potential as an inhibitor of certain kinases related to cancer progression .

Receptor Modulation

Research has also focused on the compound's ability to modulate receptor activity. Its interaction with G protein-coupled receptors (GPCRs) is of particular interest due to the role these receptors play in various physiological processes and disease states .

Case Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation reported in RSC Advances, researchers assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The study found that it exhibited potent antibacterial activity with minimum inhibitory concentration values comparable to leading antibiotics .

Mechanism of Action

The mechanism of action of 6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
  • 6-chloro-3-(pyridin-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one
  • 6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-thione

Uniqueness

The presence of the thioxo group in this compound distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

6-Chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, antibacterial, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10ClN3S\text{C}_{12}\text{H}_{10}\text{ClN}_3\text{S}

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of quinazolinones have shown promising activity against various viruses. A study indicated that certain quinazolinone derivatives exhibited significant inhibition against the tobacco mosaic virus (TMV), with effective concentrations (EC50) ranging from 5 to 28 μM .

Antibacterial Activity

The compound's thioxo group enhances its interaction with bacterial enzymes, potentially leading to antibacterial properties. Research has shown that thioxo-containing quinazolinones can inhibit the growth of Gram-positive and Gram-negative bacteria. In one study, a related compound demonstrated an IC50 value of 9.19 μM against specific bacterial strains, indicating a strong antibacterial effect .

Anticancer Activity

The anticancer properties of this compound have been explored in various in vitro studies. The mechanism of action appears to involve the induction of apoptosis in cancer cells. In a recent investigation, compounds structurally similar to this compound were tested against several cancer cell lines, showing IC50 values ranging from 10 to 50 μM depending on the cell type . Notably, these compounds were found to inhibit key signaling pathways involved in tumor growth.

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral efficacy of quinazolinone derivatives, researchers synthesized several compounds and tested their activity against herpes simplex virus type 1 (HSV-1). Among them, a derivative with a similar structure to our compound showed a reduction in plaque formation by 69% at a concentration of 0.5 mg/mL .

Case Study 2: Anticancer Properties

Another study evaluated the anticancer effects of related quinazolinones on human breast cancer cells (MCF-7). The results indicated that treatment with these compounds led to significant cell death and reduced proliferation rates. The most effective compound had an IC50 value of approximately 15 μM .

Research Findings Summary Table

Activity Effective Concentration (EC50/IC50) Reference
Antiviral (TMV)EC50: 5 - 28 μM
AntibacterialIC50: 9.19 μM
Anticancer (MCF-7)IC50: ~15 μM

Properties

CAS No.

422527-09-1

Molecular Formula

C14H10ClN3OS

Molecular Weight

303.76

IUPAC Name

6-chloro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C14H10ClN3OS/c15-9-4-5-12-11(7-9)13(19)18(14(20)17-12)8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,20)

InChI Key

JBSNLSIKKOSOTN-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S

solubility

not available

Origin of Product

United States

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